6-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
6-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features . The presence of both imidazole and pyridine rings in its structure makes it a versatile scaffold for various chemical reactions and biological activities.
Preparation Methods
The synthesis of 6-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminopyridine with α-bromoacetophenone in the presence of a base can lead to the formation of the imidazo[1,2-a]pyridine core . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
6-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the pyridine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of key biological processes. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
6-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other similar compounds in the imidazo[1,2-a]pyridine family, such as:
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid: This compound has a chlorine substituent, which can influence its reactivity and biological activity.
3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid:
The uniqueness of this compound lies in its methoxy and methyl substituents, which can modulate its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
6-methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-6-9(10(13)14)11-8-4-3-7(15-2)5-12(6)8/h3-5H,1-2H3,(H,13,14) |
InChI Key |
JGKDZKPJRDPUDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N1C=C(C=C2)OC)C(=O)O |
Origin of Product |
United States |
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